molecular formula C9H17FN2O2 B1401262 tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate CAS No. 169750-42-9

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Cat. No.: B1401262
CAS No.: 169750-42-9
M. Wt: 204.24 g/mol
InChI Key: BZSDDSIFAGBZLT-NKWVEPMBSA-N
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Description

“tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate” is a chemical compound . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Fluoropyrrolidine derivatives, including tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized efficiently using methods like double fluorination. They serve as useful intermediates for developing various medicinal applications, with some specific derivatives being especially valuable due to their high yield of preparation and ease of isolation as enantiomerically pure compounds (Singh & Umemoto, 2011).

Crystallography and Structure Analysis

The crystal structures of certain tert-butyl carbamate derivatives, including this compound, have been extensively studied. These compounds are part of a family with a general formula BocNHCH2CCCCX, and their molecular interactions, including hydrogen and halogen bonds, have been analyzed through crystallography, highlighting their significance in structural chemistry (Baillargeon et al., 2017).

Advanced Synthesis Techniques

Efficient synthesis methods for tert-Butyl carbamate derivatives have been developed, facilitating the production of key intermediates for biologically active compounds. For instance, a rapid synthetic method for an important intermediate in omisertinib (AZD9291) production, which involves this compound, was established, optimizing the process and improving yields (Zhao et al., 2017).

Development of Chiral Azomethine Ylids

Tert-Butyl carbamate derivatives have been pivotal in the evolution of stable azomethine ylid precursors. These precursors have been used to create efficient synthetic routes for various compounds, enabling the use of milder conditions in the synthesis processes (Alker, Harwood, & Williams, 1997).

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDDSIFAGBZLT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 3
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

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